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Compound of Interest

Compound Name: 4-Azido-3-nitrophenol

CAS No.: 6086-33-5

Cat. No.: B1383114 Get Quote

Executive Summary
4-Azido-3-nitrophenol (ANP-OH) is a specialized heterobifunctional precursor used

extensively in the synthesis of photoaffinity labeling (PAL) probes. Its chemical architecture

combines a photoreactive aryl azide moiety (for UV-induced covalent crosslinking) with a

phenolic hydroxyl group (for derivatization with ligands or "bait" molecules). Upon UV

irradiation, the compound generates a highly reactive nitrene intermediate capable of inserting

into C-H or N-H bonds of neighboring biomolecules, thereby mapping ligand-binding sites in

complex proteomes.

This guide details the structural properties, synthesis protocols, photochemical mechanisms,

and safety mandates required for handling this high-energy intermediate.

Part 1: Structural Analysis & Physicochemical
Properties
The reactivity of 4-Azido-3-nitrophenol is dictated by the electronic interplay between its three

functional groups on the benzene ring.

Electronic Architecture
Azide (
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) at C4: The photoreactive center. It is essentially linear and electron-rich.

Nitro (

) at C3: A strong electron-withdrawing group (EWG). It plays two critical roles:

Synthetic Activation: It activates the C4 position for nucleophilic aromatic substitution (

) during synthesis.

Photochemical Tuning: It shifts the absorption maximum (

) into the near-UV/visible region (

nm), allowing photolysis to occur without damaging biological samples (which absorb at
280 nm).

Hydroxyl (

) at C1: An electron-donating group that serves as the chemical handle for esterification or
etherification.

Key Properties Table
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Property Data / Description

IUPAC Name 4-Azido-3-nitrophenol

Molecular Formula

Molecular Weight 180.12 g/mol

Appearance
Yellow to orange solid (characteristic of nitro-

aromatics)

Solubility
Soluble in DMSO, DMF, Methanol; sparingly

soluble in water.

(Absorbance) ~340–360 nm (dependent on solvent pH)

IR Signature (Azide) Strong asymmetric stretch at 2100–2150 cm⁻¹

Stability
Light-sensitive; thermally unstable (decompose

>90°C).

Part 2: Synthesis & Characterization
Synthesis Logic (Nucleophilic Aromatic Substitution)
The most robust synthesis route utilizes 4-fluoro-3-nitrophenol as the starting material. The

fluorine atom at the para position relative to the hydroxyl is activated for displacement by the

ortho-nitro group.

Reaction Scheme:

Experimental Protocol
Note: This procedure involves handling organic azides. Review Part 5 (Safety) before

proceeding.

Reagents:

4-Fluoro-3-nitrophenol (1.0 eq)

Sodium Azide (
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) (1.5 eq)

DMSO (Dimethyl sulfoxide) - Anhydrous

Hydrochloric acid (1M)

Step-by-Step Methodology:

Dissolution: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 4-

fluoro-3-nitrophenol in DMSO.

Azidation: Add sodium azide (

) slowly. The reaction is slightly exothermic.

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor the reaction by TLC (Thin Layer

Chromatography) or LC-MS.

Endpoint: Disappearance of the fluoro-starting material.

Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (10x

volume).

Acidification: Carefully acidify with 1M HCl to pH ~2–3. The phenolic product will precipitate

as a yellow/orange solid.

Why? The phenolate anion is soluble; protonation ensures precipitation.

Extraction: If precipitation is poor, extract with Ethyl Acetate (3x). Wash organics with brine,

dry over

, and concentrate in vacuo (do not heat water bath >35°C).

Purification: Recrystallize from ethanol/water or purify via flash column chromatography

(Silica gel; Hexane:Ethyl Acetate gradient).

Spectroscopic Validation
To validate the structure, ensure the following spectral features are present:
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FT-IR: The most diagnostic feature is the azide asymmetric stretch at ~2120 cm⁻¹. Absence

of this peak indicates failed substitution or decomposition.

¹H-NMR (DMSO-d6):

~10.5 ppm: Broad singlet (Phenolic -OH).

Aromatic Region: Pattern consistent with 1,3,4-substitution. The proton between

and

(H2) will be a doublet with small coupling constant (meta-coupling) and shifted downfield
due to the

group.

Part 3: Photochemistry & Mechanism of Action
Upon UV irradiation, 4-Azido-3-nitrophenol undergoes photolysis to form a nitrene, a sextet

nitrogen species. The mechanism bifurcates based on the spin state of the nitrene.

Photolysis Pathway Diagram

Fig 1. Photochemical pathways of 4-Azido-3-nitrophenol upon UV irradiation.
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Mechanistic Detail
Nitrene Formation: Absorption of a photon causes the extrusion of molecular nitrogen (
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), generating a Singlet Nitrene.

Singlet Pathway (Preferred): The singlet nitrene is highly electrophilic and can insert directly

into C-H or N-H bonds of the target protein. This is the "cleanest" labeling mechanism.

Triplet Pathway: If the singlet nitrene undergoes intersystem crossing (ISC) to the Triplet

Nitrene, it behaves as a diradical. It typically abstracts a hydrogen atom, creating a radical

pair that subsequently recombines. This can lead to non-specific labeling or side reactions.

Ring Expansion: In some aryl azides, the singlet nitrene rearranges into a benzazirine or

dehydroazepine (a 7-membered ring). These species are long-lived electrophiles that react

primarily with nucleophiles (e.g., Lysine amines, Cysteine thiols). Note: The presence of the

electron-withdrawing nitro group at the ortho position tends to stabilize the nitrene or alter the

rate of ring expansion, often favoring direct insertion compared to simple phenyl azides.

Part 4: Applications in Drug Discovery
The primary utility of 4-Azido-3-nitrophenol is as a "warhead" in Activity-Based Protein

Profiling (ABPP) and Photoaffinity Labeling (PAL).

Workflow: Heterobifunctional Probe Design
Researchers rarely use the compound alone. It is chemically modified to create a probe

consisting of three parts:

Ligand (Bait): A drug or metabolite that binds the target protein.

Linker: Connects the ligand to the photoreactive group.

Photoreactive Group (ANP): The 4-Azido-3-nitrophenol moiety.

Derivatization Strategy: The C1-Hydroxyl group is reacted with a linker (e.g., a halo-acetate or

an acid chloride) to attach the ligand.

To cite this document: BenchChem. [Technical Guide: Chemical Structure & Utility of 4-
Azido-3-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1383114#chemical-structure-of-4-azido-3-
nitrophenol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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